molecular formula C13H16O3 B13682934 1,4-Dimethoxy-6,7,8,9-tetrahydro-5-benzocycloheptenone

1,4-Dimethoxy-6,7,8,9-tetrahydro-5-benzocycloheptenone

Cat. No.: B13682934
M. Wt: 220.26 g/mol
InChI Key: NWPFWBZSTHWIQZ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dimethoxy-6,7,8,9-tetrahydro-5-benzocycloheptenone can be achieved through various synthetic routes. One common method involves the reaction of δ-valerolactone with benzene in the presence of anhydrous aluminum chloride as a catalyst . The reaction is carried out at a reflux temperature of 80°C for 14 hours. After the reaction is complete, the mixture is cooled, and the product is isolated through a series of extraction and purification steps.

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethoxy-6,7,8,9-tetrahydro-5-benzocycloheptenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often require catalysts like Lewis acids or bases, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

1,4-Dimethoxy-6,7,8,9-tetrahydro-5-benzocycloheptenone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,4-Dimethoxy-6,7,8,9-tetrahydro-5-benzocycloheptenone involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can modulate biological pathways. For instance, its oxidation products may interact with cellular components, leading to changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds

    1-Benzosuberone:

    2,3-Benzosuberone: Another related compound with slight structural variations.

Uniqueness

1,4-Dimethoxy-6,7,8,9-tetrahydro-5-benzocycloheptenone is unique due to the presence of methoxy groups, which can significantly influence its chemical reactivity and biological activity. These functional groups make it a valuable intermediate in synthetic chemistry and a subject of interest in various research fields .

Properties

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

1,4-dimethoxy-6,7,8,9-tetrahydrobenzo[7]annulen-5-one

InChI

InChI=1S/C13H16O3/c1-15-11-7-8-12(16-2)13-9(11)5-3-4-6-10(13)14/h7-8H,3-6H2,1-2H3

InChI Key

NWPFWBZSTHWIQZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C2CCCCC(=O)C2=C(C=C1)OC

Origin of Product

United States

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